molecular formula C16H16O2 B6335752 Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate CAS No. 1075754-39-0

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate

Cat. No. B6335752
CAS RN: 1075754-39-0
M. Wt: 240.30 g/mol
InChI Key: URXLZYDSTQUMBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5'-dimethyl-[1,1'-biphenyl]-4-carboxylate (MDMC) is an organic compound belonging to the class of carboxylates. It is a white crystalline solid with a faint odor and a melting point of 61-63 °C. It is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). MDMC has a wide range of applications in the scientific research field, including its use as a reagent for the synthesis of other compounds, as a catalyst in organic synthesis, and as a biomaterial for medical applications.

Scientific Research Applications

Medicinal Chemistry: Antiandrogenic and Antihypertensive Drugs

Biphenyl derivatives, including Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate, serve as a versatile platform in medicinal chemistry. They are widely used in the synthesis of drugs with antiandrogenic properties, which are crucial in the treatment of conditions like prostate cancer . Additionally, these compounds play a significant role in the development of antihypertensive drugs, helping to manage high blood pressure and associated cardiovascular risks .

Antibacterial and Antimicrobial Agents

The biphenyl nucleus is integral to the structure of various antibacterial and antimicrobial agents. Research has shown that certain biphenyl derivatives exhibit potent inhibitory activities against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis . This makes them valuable in the fight against the growing concern of antibiotic resistance.

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, biphenyl derivatives are used to produce fluorescent layers in OLEDs. These compounds contribute to the efficiency and brightness of the displays, making them essential for high-quality screens in smartphones, TVs, and other devices .

Liquid Crystal Building Blocks

Methyl 3’,5’-dimethyl-[1,1’-biphenyl]-4-carboxylate is used as a building block for basic liquid crystals. These materials are pivotal in the manufacturing of liquid crystal displays (LCDs), which are used in a wide range of devices from digital watches to computer monitors .

Anti-Inflammatory Drugs

The biphenyl structure is also found in non-steroidal anti-inflammatory drugs (NSAIDs). Compounds like fenbufen and flurbiprofen, which contain the biphenyl nucleus, exhibit antipyretic and anti-inflammatory properties, making them effective in treating pain and fever .

Surface Coating Applications

Biphenyl derivatives are applied in surface coating applications, such as varnishes and inks. They are particularly used as cationic photo-initiators, which are essential for initiating the curing process in coatings that require rapid setting under light exposure .

properties

IUPAC Name

methyl 4-(3,5-dimethylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-8-12(2)10-15(9-11)13-4-6-14(7-5-13)16(17)18-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXLZYDSTQUMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate

Synthesis routes and methods

Procedure details

Quantity
0.25 mmol
Type
reactant
Reaction Step One
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Two
Quantity
0 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.